3-(Pyrimidin-2-yl)prop-2-yn-1-ol
Descripción
The exact mass of the compound 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Pyrimidin-2-yl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrimidin-2-yl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-pyrimidin-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFCZIYPKOIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260441-08-5 | |
| Record name | 3-(pyrimidin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 3-(Pyrimidin-2-yl)prop-2-yn-1-ol: Synthesis, Properties, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrimidin-2-yl)prop-2-yn-1-ol is a heterocyclic organic compound that incorporates a pyrimidine ring and a propargyl alcohol moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceuticals. The presence of the terminal alkyne and primary alcohol functionalities in the propargyl group offers a versatile handle for further chemical modifications, making this compound a potentially valuable building block in drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential reactivity, offering a foundational understanding for researchers exploring its applications.
While specific experimental data for 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is not extensively available in public literature, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a robust and scientifically grounded technical overview.
Molecular Structure and Nomenclature
The structure of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol consists of a pyrimidine ring substituted at the 2-position with a prop-2-yn-1-ol group.
Caption: Molecular structure of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.
Systematic IUPAC Name: 3-(Pyrimidin-2-yl)prop-2-yn-1-ol
Synthesis
The most logical and widely employed method for the synthesis of 2-alkynylpyrimidines is the Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Proposed Synthetic Route: Sonogashira Coupling
The synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol would involve the coupling of a 2-halopyrimidine (such as 2-chloropyrimidine or 2-bromopyrimidine) with propargyl alcohol.
Caption: Proposed synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol via Sonogashira coupling.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4][5][6]
Materials:
-
2-Bromopyrimidine (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyrimidine, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add triethylamine to the reaction mixture.
-
Slowly add propargyl alcohol to the stirred solution at room temperature.
-
The reaction mixture is then heated to a suitable temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(pyrimidin-2-yl)prop-2-yn-1-ol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which is more reactive towards the palladium complex, thereby accelerating the reaction rate.
-
Base: The amine base is required to neutralize the hydrogen halide (HBr or HCl) that is formed during the reaction, which would otherwise protonate the alkyne and inhibit the reaction.
-
Excess Alkyne: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable halopyrimidine.
Physical Properties
As direct experimental data is scarce, the physical properties of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Observation | Rationale/Comparison |
| Molecular Formula | C₇H₆N₂O | Based on its chemical structure. |
| Molecular Weight | 134.14 g/mol | Calculated from the molecular formula. |
| Physical State | Solid at room temperature | The related isomer, 3-(pyrimidin-5-yl)prop-2-yn-1-ol, is a solid.[7] |
| Melting Point | Not available (likely >100 °C) | Aromatic and heterocyclic compounds with similar molecular weights often have melting points in this range. For example, 3-phenyl-2-propyn-1-ol has a melting point of 119-122 °C.[8] |
| Boiling Point | Not available | Will likely decompose upon heating at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, methanol), moderately soluble in water. | Pyrimidine itself is soluble in water and many organic solvents.[9] The presence of the hydroxyl group will enhance water solubility through hydrogen bonding. Studies on other pyrimidine derivatives show good solubility in DMF and methanol.[1][10] |
Chemical Properties and Reactivity
The chemical reactivity of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is dictated by its three key functional groups: the pyrimidine ring, the alkyne, and the primary alcohol.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitrogen atoms. However, the alkynyl substituent at the 2-position will influence the electron density and reactivity of the ring.
Reactivity of the Alkyne Group
The terminal alkyne is a versatile functional group that can undergo a variety of reactions:[11][12]
-
Further Sonogashira Couplings: The terminal C-H bond of another alkyne could potentially react under similar conditions, though this is less likely with the hydroxyl group present.
-
Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
-
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using various hydrogenation catalysts.
-
Addition Reactions: The alkyne can undergo electrophilic and nucleophilic addition reactions.
Reactivity of the Hydroxyl Group
The primary alcohol can undergo typical alcohol reactions:
-
Oxidation: Oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
-
Esterification: Reaction with carboxylic acids or their derivatives will form esters.
-
Etherification: Reaction with alkyl halides under basic conditions will form ethers.
Spectral Data (Predicted)
The following spectral data are predicted based on the analysis of similar structures and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the propargyl protons. The chemical shifts of pyrimidine protons are influenced by the electronegative nitrogen atoms and the substituent.[13][14][15]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyrimidine H-4, H-6 | ~8.8 - 9.2 | Doublet | These protons are adjacent to the ring nitrogens and are significantly deshielded. |
| Pyrimidine H-5 | ~7.4 - 7.6 | Triplet | This proton is further from the nitrogen atoms and will appear at a higher field. |
| -CH₂- | ~4.5 - 4.7 | Singlet or Doublet | The methylene protons are adjacent to an electronegative oxygen and an sp-hybridized carbon. |
| -OH | Variable | Broad Singlet | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyrimidine carbons are characteristic of electron-deficient aromatic systems.[16][17][18][19]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C-2 | ~158 - 162 | This carbon is attached to two nitrogen atoms and the alkyne, leading to a downfield shift. |
| Pyrimidine C-4, C-6 | ~155 - 158 | These carbons are adjacent to nitrogen atoms. |
| Pyrimidine C-5 | ~120 - 125 | This carbon is the least affected by the nitrogen atoms. |
| Alkyne C≡C | ~80 - 95 | Typical range for sp-hybridized carbons. |
| -CH₂OH | ~50 - 55 | This carbon is attached to an oxygen atom. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[20][21][22][23]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C≡C (alkyne) | 2100 - 2260 (weak) | Stretching |
| C=N, C=C (pyrimidine ring) | 1400 - 1600 | Stretching |
| C-O (alcohol) | 1050 - 1260 | Stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the pyrimidine ring and the lability of the propargyl alcohol side chain.[24][25][26][27][28] Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules like HCN and rearrangements of the ring structure. The side chain could undergo fragmentation via loss of the hydroxyl group or cleavage of the C-C bonds.
Conclusion
3-(Pyrimidin-2-yl)prop-2-yn-1-ol represents a promising, yet underexplored, chemical entity. Its synthesis via the robust and versatile Sonogashira coupling is highly feasible. The presence of the reactive pyrimidine ring, alkyne, and alcohol functionalities provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide, by consolidating predicted properties and established synthetic methodologies, serves as a valuable resource for scientists embarking on the study and utilization of this intriguing molecule. Further experimental validation of the predicted data is a necessary next step to fully unlock the potential of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.
References
-
Solubility of Pyrimidine. (n.d.). Solubility of Things. Retrieved February 23, 2026, from [Link]
- Ali, M. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 4(3), 968-973.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2023). Applied Science and Biotechnology Journal for Advanced Research.
- Singh, K., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Wikipedia contributors. (2024, February 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters, 9(2), 123-127.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).
- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (1979). Canadian Journal of Chemistry, 57(15), 2053-2062.
-
FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). Journal of the American Society for Mass Spectrometry, 20(6), 1143-1153.
-
1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one Properties. (n.d.). EPA. Retrieved February 23, 2026, from [Link]
- Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. (1957). Journal of the American Chemical Society, 79(13), 3575-3578.
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
-
3-(2-Pyridyl)-2-propen-1-ol. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
3-(Pyridin-2-YL)propanal. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). Journal of Molecular Structure, 786(1-3), 1-13.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7).
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016).
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Magnetic Resonance in Chemistry, 35(8), 535-540.
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Chemical shifts. (n.d.). Retrieved February 23, 2026, from [Link]
- Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. (2009). Journal of the American Chemical Society, 131(34), 12056-12057.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 389-406.
-
13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved February 23, 2026, from [Link]
- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2006). Magnetic Resonance in Chemistry, 44(6), 615-626.
-
Alkyne Reactivity. (n.d.). Michigan State University. Retrieved February 23, 2026, from [Link]
-
1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Retrieved February 23, 2026, from [Link]
-
3-(Pyridin-2-yl)prop-2-en-1-ol. (n.d.). Pharmaffiliates. Retrieved February 23, 2026, from [Link]
-
1H NMR Chemical Shift. (2022). Oregon State University. Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
- 3-PHENYL-2-PROPYN-1-OL - Safety D
- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (2025). BenchChem.
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (2026). Testbook.
- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (2019). Chemistry – A European Journal, 25(48), 11215-11219.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991). DTIC.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository.
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2020). Molecules, 25(17), 3949.
- Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 55-61.
-
3-(pyridin-2-yl)prop-2-yn-1-ol. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 3-PHENYL-2-PROPYN-1-OL - Safety Data Sheet [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. scispace.com [scispace.com]
- 11. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]
- 12. Alkyne Reactivity [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. testbook.com [testbook.com]
- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. sphinxsai.com [sphinxsai.com]
- 25. article.sapub.org [article.sapub.org]
- 26. researchgate.net [researchgate.net]
- 27. cdnsciencepub.com [cdnsciencepub.com]
- 28. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Privilege: A Technical Guide to Scaffold Optimization
Introduction: The "Privileged" Architecture
In medicinal chemistry, the term "privileged scaffold"—coined by Ben Evans—refers to molecular frameworks capable of providing useful ligands for more than one receptor. Among these, the pyrimidine (
For the drug developer, the pyrimidine scaffold offers a unique balance of electronic deficiency and hydrogen-bonding vectors . Unlike benzene, the incorporation of two nitrogen atoms at positions 1 and 3 significantly lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack while simultaneously providing specific vectors for hydrogen bond acceptance—a critical feature for kinase hinge binding.
This guide details the structural exploitation of pyrimidine, focusing on regioselective synthesis, structure-activity relationship (SAR) logic, and experimental protocols for library generation.
Physicochemical Properties & SAR Logic
Electronic Landscape
The pyrimidine ring is
-
C2, C4, C6 Positions: Highly electrophilic. Susceptible to Nucleophilic Aromatic Substitution (
).[1] -
C5 Position: Relatively electron-rich compared to C2/C4/C6. Susceptible to Electrophilic Aromatic Substitution (
) (e.g., halogenation, nitration). -
Basicity: Pyrimidine is a weak base (
). However, substitution with amino groups (e.g., 2-aminopyrimidine) dramatically increases basicity and solubility, often optimizing pharmacokinetic (PK) profiles.
The Kinase "Hinge Binder" Motif
In oncology, pyrimidines are the scaffold of choice for ATP-competitive inhibitors. The N1 and C2-NH motif mimics the Adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.
Table 1: Pyrimidine Substitution Vectors in Drug Design
| Position | Electronic Character | SAR Function | Common Substituents |
| C2 | High Electrophilicity | Hinge Binding / Solubility. Often bears an amine or aniline to form H-bonds with the protein backbone. | |
| C4 | Highest Electrophilicity | Selectivity Pocket. Vectors into the hydrophobic back-pocket or solvent front. | Aryl, Heteroaryl, Morpholine |
| C5 | Nucleophilic (relative) | Gatekeeper Interaction. Controls steric fit; often halogenated to induce dipole interactions. | |
| C6 | Electrophilic | Solubilizing Tail. Directed towards the solvent-exposed region. | Piperazine, Solubilizing chains |
Synthetic Methodologies: Mastering Regioselectivity
The primary challenge in pyrimidine chemistry is controlling regioselectivity when starting from symmetric precursors like 2,4-dichloropyrimidine.
The C4 vs. C2 Rule
In
-
C4 is more reactive: The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen (N1) and ortho-nitrogen (N3).
-
C2 is less reactive: Attack at C2 is less favorable due to the lack of para-stabilization resonance forms compared to C4.
Technical Insight: To synthesize a library, one typically installs the C4 substituent first (under mild conditions), followed by the C2 substituent (forcing conditions).
Visualization: Regioselective Synthesis Workflow
Caption: Regioselective functionalization strategy for 2,4-dichloropyrimidines. C4 substitution is kinetically favored.
Experimental Protocol: Synthesis of a Kinase Inhibitor Core
Target: N2-(4-aminophenyl)-N4-phenylpyrimidine-2,4-diamine (Generic Kinase Scaffold)
Phase 1: C4-Selective Displacement ( )
Objective: Install the hydrophobic moiety at C4.
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aniline (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).
-
Solvent: Ethanol or n-Butanol.
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in ethanol at
. -
Add DIPEA followed by the dropwise addition of Aniline.
-
Stir at room temperature (RT) for 4–6 hours. Note: Heating promotes bis-substitution; keep cool to ensure C4 selectivity.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The mono-substituted product is more polar than the starting material but less polar than the bis-product.
-
-
Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from EtOH/Water.
-
Validation:
NMR should show a characteristic doublet for the C5 proton ( ppm) and C6 proton ( ppm).
Phase 2: C2-Amination (Buchwald-Hartwig Coupling)
Objective: Install the hinge-binding amine at C2.
-
Reagents: 4-Chloro-N-phenylpyrimidin-4-amine (Intermediate from Phase 1), p-Phenylenediamine (1.2 eq).
-
Catalyst System:
(5 mol%), XPhos or BINAP (10 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Combine reagents in a sealed tube under Argon.
-
Heat to
for 12 hours. -
Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).
-
Therapeutic Case Studies
Oncology: The CDK4/6 Inhibitors
Drugs like Palbociclib and Ribociclib utilize a fused pyrimidine (pyrido[2,3-d]pyrimidine) or a pyrimidine-based core.
-
Mechanism: The pyrimidine N1 and an adjacent exocyclic amine function as the hinge binder.
-
Structural Feature: The C2-amine is critical for orientation, while the C4/C6 substituents project into the solvent channel to improve solubility and selectivity against other kinases.
Antivirals: NNRTIs
Etravirine (Intelence) is a diarylpyrimidine (DAPY).
-
Flexibility: The pyrimidine core acts as a central hub connecting two aryl wings via flexible linkers (NH/O).
-
"Wiggling" Effect: This flexibility allows the drug to adjust its conformation to bind to mutant Reverse Transcriptase enzymes, overcoming resistance—a classic example of "strategic flexibility" anchored by a rigid pyrimidine core.
Pathway Visualization: Kinase Inhibition
Caption: Pharmacophore mapping of a pyrimidine-based inhibitor within the kinase ATP pocket.
Future Perspectives: PROTACs and FBDD
The pyrimidine scaffold is evolving beyond simple inhibition:
-
Fragment-Based Drug Discovery (FBDD): Pyrimidines are ideal "fragments" due to their low molecular weight (<200 Da) and high ligand efficiency.
-
PROTACs: Pyrimidine-based kinase inhibitors are increasingly used as the "warhead" ligand linked to E3 ligase recruiters (like Cereblon) to induce targeted protein degradation.
References
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents. Current Pharmaceutical Design, 2025.[3]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry, 2015.[4]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews, 2025.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 2014.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Sonogashira Coupling of 2-Halopyrimidines with Propargyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Alkynylpyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4][5] Its prevalence stems from its ability to mimic endogenous nucleic acid bases and its versatile chemical handles that allow for extensive structural diversification.[6] The introduction of an alkynyl group, particularly a propargyl alcohol moiety, onto the pyrimidine ring via the Sonogashira coupling reaction creates a highly valuable class of intermediates.[7] These molecules serve as rigid linkers, introduce unique steric and electronic properties, and provide a reactive handle for further chemical transformations, such as click chemistry or cyclization reactions.[8][9]
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful and reliable method for forming sp²-sp carbon-carbon bonds under mild conditions.[10][11][12] This guide provides a detailed protocol, mechanistic insights, and practical troubleshooting advice for the successful Sonogashira coupling of 2-halopyrimidines with propargyl alcohol, tailored for researchers, scientists, and drug development professionals.
The Reaction Mechanism: A Synergistic Palladium and Copper Catalysis
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[13][14][15] This synergistic relationship allows the reaction to occur under mild conditions with high efficiency.[10][16]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyrimidine, forming a Pd(II)-pyrimidine complex. The reactivity of the halide is crucial, following the general trend: I > Br >> Cl.[17]
-
Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 2-alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[14]
-
-
Copper Cycle:
Caption: Catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the copper-palladium catalyzed coupling of a 2-halopyrimidine with propargyl alcohol. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent catalyst deactivation and alkyne homocoupling.[18][19]
Materials and Reagents
-
2-Halopyrimidine: 2-Iodo- or 2-Bromopyrimidine (1.0 eq)
-
Propargyl alcohol: (1.2 - 1.5 eq)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[20]
-
Copper(I) Co-catalyst: Copper(I) iodide [CuI] (2-10 mol%)[20]
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq), freshly distilled.[21]
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Reaction Vessel: Dry Schlenk flask or sealed tube.
-
Standard laboratory glassware for work-up and purification.
-
Inert gas supply (Nitrogen or Argon).
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halopyrimidine (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) under a positive flow of inert gas.[22]
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution) followed by the amine base (e.g., Et₃N, 2.5 eq) via syringe.[21]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. A color change to a light yellow or orange solution is often observed.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80°C. The optimal temperature depends on the reactivity of the halide (iodides often react at room temperature, while bromides may require heating).[20][23] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-hydroxyprop-1-yn-1-yl)pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchtrend.net [researchtrend.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Consecutive three-component synthesis of (hetero)arylated propargyl amides by chemoenzymatic aminolysis–Sonogashira coupling sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02386B [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol
Welcome to the technical support center for the synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this valuable synthetic building block. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics. The Sonogashira cross-cou[1][2]pling reaction is a highly effective method for the formation of C(sp²)-C(sp) bonds, making it a key strategy for synthesizing alkynyl-substituted heterocycles like our target molecule.
This guide will address [2][3]common challenges and provide actionable solutions to improve the yield and purity of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Palladium catalyst may have degraded due to exposure to air or moisture. | - Ensure the use of a fresh, high-quality Palladium catalyst such as PdCl₂(PPh₃)₂.- Consider using a more robust catalyst system, like a palladacycle or a heterogeneous catalyst which can sometimes offer higher stability. |
| 2. Insufficient B[4][5]ase: The amine base (e.g., triethylamine) is crucial for both the copper and copper-free Sonogashira catalytic cycles. | - Use a freshly distil[3][6]led, anhydrous amine base.- Increase the equivalents of the base (typically 2-3 equivalents are sufficient). | |
| 3. Poor Halide Reactivity: The reactivity of the 2-halopyrimidine follows the trend I > Br > Cl. If using 2-chloropyrimidine, the reaction may be sluggish. | - If possible, use 2-i[3]odopyrimidine or 2-bromopyrimidine for higher reactivity.- For less reactive chlorides, higher reaction temperatures and more active catalyst systems may be necessary. | |
| Formation of Multip[5]le Byproducts (Messy TLC) | 1. Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, especially in the presence of oxygen and the copper co-catalyst. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.- Consider a copper-free Sonogashira protocol, which can mitigate this side reaction. |
| 2. Dehalogenation[6][7] of the Pyrimidine: The starting halopyrimidine can be reduced, leading to the formation of unsubstituted pyrimidine. | - Ensure the reaction is not overheated. - Use a well-defined[8] catalyst system to minimize side reactions. | |
| 3. Complex Mixture of Oligomers/Polymers: This can occur at higher temperatures or with prolonged reaction times. | - Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. - Consider lowering [2]the reaction temperature. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: The polarity of the product may be similar to that of the starting materials or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.- Consider alternative purification methods such as preparative TLC or HPLC. |
| 2. Presence of Residual Metals: Palladium and copper residues can contaminate the final product. | - After the reaction, filter the mixture through a pad of celite to remove the bulk of the catalyst. - Perform an aqueous[2] workup to remove water-soluble salts.- For persistent metal contamination, consider using a metal scavenger. | |
| 3. Product Instability: Propargyl alcohols can sometimes be sensitive to acidic or basic conditions. | - Use a neutral workup if possible.- Avoid prolonged exposure to strong acids or bases during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 2-chloro, 2-bromo, or 2-iodopyrimidine?
A1: The reactivity order for the halide in Sonogashira coupling is I > Br > Cl. Therefore, 2-iodopyrimidi[3]ne will generally give the best results under milder conditions. However, 2-bromopyrimidine is also a viable and often more cost-effective option. 2-chloropyrimidine is the least reactive and may require more forcing conditions, such as higher temperatures and more active catalysts.
Q2: Is a copper co-cat[5]alyst necessary for this reaction?
A2: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst (typically CuI), copper-free versions have been developed. The copper co-catalyst fa[6][7]cilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium center. Copper-free systems can b[3]e advantageous in minimizing alkyne homocoupling (Glaser coupling). However, they may require different ligands or reaction conditions to be effective.
Q3: What is the optimal solvent and temperature for this synthesis?
A3: A variety of solvents can be used, with polar aprotic solvents like acetonitrile or THF being common choices. The reaction temperature will depend on the reactivity of the halopyrimidine. For iodo- and bromo-pyrimidines, the reaction can often be run at room temperature to 60 °C. For less reactive chloro-pyrimidines, temperatures of 80 °C or higher may be necessary.
Q4: How can I effectiv[9]ely monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent sy[2]stem (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the halopyrimidine) indicates the completion of the reaction. LC-MS can also be used for more precise monitoring.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper Iodide: Copper salts are harmful if ingested. Avoid creating dust.
-
Solvents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling organic solvents.
-
Inert Atmosphere: When working with pyrophoric reagents or under an inert atmosphere, ensure proper training and equipment are used.
Experimental Protocols
Optimized Sonogashira Coupling Protocol
This protocol provides a general guideline for the synthesis of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.
Materials:
-
2-Bromopyrimidine (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous THF or Acetonitrile
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Add propargyl alcohol dropwise to the stirring mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Visualizing the Process
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol and Related Polar Organic Compounds
Welcome to the Technical Support Center dedicated to the purification of challenging polar organic molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating and purifying polar compounds, using 3-(Pyrimidin-2-yl)prop-2-yn-1-ol as a representative case study. This molecule, with its hydrogen-bonding alcohol group and basic pyrimidine ring, exemplifies the common challenges associated with this class of compounds: poor retention in reversed-phase chromatography, peak tailing, and potential instability on standard silica gel.
This document moves beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot effectively and develop robust methods for your specific needs.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and actionable solutions.
Issue 1: My compound, 3-(Pyrimidin-2-yl)prop-2-yn-1-ol, shows little to no retention on a C18 column. It elutes in or near the solvent front.
-
Expert Analysis: This is a classic and expected behavior for highly polar molecules in reversed-phase (RP) chromatography.[1][2] The fundamental principle of RP chromatography is the partitioning of an analyte between a polar mobile phase and a nonpolar stationary phase (like C18).[3] Your polar compound has a much higher affinity for the polar aqueous mobile phase than for the hydrophobic stationary phase, leading to rapid elution with minimal interaction.[4]
-
Solutions & Protocols:
-
Switch to a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which can offer different selectivity for polar analytes.[1]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective solution for very polar compounds.[5] It utilizes a polar stationary phase (like silica, diol, or amine-based) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[5][6] In HILIC, water acts as the strong, eluting solvent.[7]
-
Workflow Diagram: Selecting a Purification Method
Caption: Decision tree for poor RP retention.
-
-
Issue 2: I'm observing significant peak tailing for my basic compound during normal-phase flash chromatography on silica gel.
-
Expert Analysis: Peak tailing for basic compounds like your pyrimidine-containing molecule is typically caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the chromatogram.
-
Solutions & Protocols:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your analyte for the acidic sites on the silica. Triethylamine (TEA) is a common choice. Start with 0.1-1% TEA in your solvent system.[1] For highly basic compounds, a solution of ammonium hydroxide in methanol can also be effective when used as a polar component in a solvent system like dichloromethane/methanol.[8][9]
-
Deactivate the Stationary Phase: You can reduce the acidity of the silica gel before running the column.
-
Protocol: Silica Gel Deactivation
-
Prepare Slurry: Prepare a slurry of your silica gel in the initial, nonpolar eluent.
-
Add Base: Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly.
-
Pack Column: Pack the column using this slurry.
-
Equilibrate: Flush the packed column with 2-3 column volumes of your starting mobile phase (containing the TEA) to ensure a homogenous environment before loading your sample.[1]
-
-
-
Issue 3: My compound appears to be degrading on the silica gel column.
-
Expert Analysis: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[8] If you observe new spots on TLC after spotting your compound and letting it sit on the plate for a while, or if you get poor recovery from your column, instability is a likely cause.
-
Solutions & Protocols:
-
Use a Less Acidic Stationary Phase: Switch to a different stationary phase. Alumina (which can be basic, neutral, or acidic) or Florisil are common alternatives.[8] Neutral alumina is often a good starting point for acid-sensitive compounds.
-
Deactivate Silica Gel: As described in Issue 2, deactivating the silica with a base like triethylamine can suppress its acidity and prevent degradation.[1][8]
-
Change Purification Technique: If the compound is highly sensitive, avoid adsorption chromatography altogether. Consider techniques like crystallization, preparative HPLC using a more inert stationary phase (like a polymer-based column), or liquid-liquid extraction if the impurities have significantly different polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying highly polar compounds like 3-(Pyrimidin-2-yl)prop-2-yn-1-ol?
A: For highly polar, water-soluble analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method.[2] It provides robust retention, which is often difficult to achieve with traditional reversed-phase (C18) columns.[2][5] Normal-phase chromatography can also be used, but HILIC offers the advantage of using reversed-phase compatible solvents (acetonitrile and water), which are often less toxic and easier to remove than normal-phase solvents.[5]
Q2: How do I choose an appropriate starting solvent system for flash chromatography of a new polar compound?
A: The goal is to find a solvent system using Thin Layer Chromatography (TLC) that gives your target compound a retention factor (Rf) of approximately 0.2-0.3.[1] This Rf value typically ensures that the compound will elute from a flash column in a reasonable number of column volumes without being too close to the solvent front or requiring an excessive amount of solvent. For a polar compound like 3-(Pyrimidin-2-yl)prop-2-yn-1-ol, start with a moderately polar system like 5-10% methanol in dichloromethane or ethyl acetate and gradually increase the polarity.
Q3: What are the key differences between Reversed-Phase, Normal-Phase, and HILIC chromatography?
A: The primary differences lie in the polarity of the stationary and mobile phases and the resulting elution order.
| Chromatography Mode | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order | Best For |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc) | Non-polar compounds elute first.[3] | Non-polar to moderately polar compounds. |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Polar compounds elute first.[3] | Non-polar and moderately polar compounds. |
| HILIC | Polar (e.g., Silica, Amine, Diol) | High % Non-polar Organic (e.g., ACN/Water) | The most polar compounds are retained longer. | Highly polar, water-soluble compounds.[2][7] |
Q4: My compound is soluble in water but not in the organic solvents used for normal-phase chromatography. How can I purify it?
A: This is a common challenge that makes normal-phase chromatography impractical.[10] Your best options are:
-
HILIC: As the mobile phase in HILIC contains water, it is well-suited for water-soluble compounds.[5][7]
-
Reversed-Phase Chromatography: Even if retention is poor, it might be sufficient to separate from very nonpolar or much more polar impurities. Using 100% aqueous mobile phases is possible with certain modern RP columns designed to prevent "dewetting."[1]
-
Crystallization: If your compound is a solid, crystallization from a suitable solvent system (e.g., a polar solvent like ethanol with the addition of a less polar anti-solvent) can be a highly effective purification method.
Experimental Protocols
Protocol: HILIC Flash Chromatography of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol
-
Stationary Phase Selection: Use a silica gel or an amine-functionalized silica column.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Deionized Water
-
Optional Modifier: To improve peak shape, you can add a buffer to the aqueous phase, such as 10 mM ammonium formate.[1]
-
-
TLC Analysis: Spot your crude sample on a silica TLC plate and develop it in various ratios of ACN:Water (e.g., 95:5, 90:10, 85:15). The goal is to find a ratio that gives your product an Rf of ~0.3.
-
Column Equilibration: Equilibrate the column with your initial mobile phase conditions (e.g., 95:5 ACN:Water) for at least 5-10 column volumes. HILIC can require longer equilibration times than RP.
-
Sample Loading: Dissolve your crude material in a solvent that is as weak (high in acetonitrile) as possible. If solubility is an issue, use a small amount of a stronger solvent like methanol or DMSO, but be aware this can affect peak shape.
-
Elution: Run the chromatography using a gradient, for example, starting at 95:5 ACN:Water and gradually increasing the water content to 80:20 ACN:Water over 10-15 column volumes.
-
Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Available at: [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture? Available at: [Link]
-
Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Available at: [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
- Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method...
-
ACS Publications. (2010, April 28). Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. Organic Process Research & Development. Available at: [Link]
-
PubChem. (n.d.). 3-(pyrimidin-2-yl)prop-2-yn-1-ol. Available at: [Link]
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. Available at: [Link]
-
Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography... Available at: [Link]
-
PubChem. (n.d.). 3-(pyridin-2-yl)prop-2-yn-1-ol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmanow.live [pharmanow.live]
- 3. Understanding Chromatography - How does HPLC work to separate components of a mixture? - LC Services [lcservicesltd.co.uk]
- 4. quora.com [quora.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sonogashira Couplings for Pyrimidine Substrates
Welcome to the Technical Support Center for Sonogashira coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction for their specific applications. Pyrimidine moieties are central to many pharmaceutical compounds, and their successful functionalization via Sonogashira coupling is a common yet sometimes challenging task.[1][2] This resource provides in-depth, field-proven insights to help you navigate the complexities of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
Q1: My Sonogashira reaction with a halopyrimidine is giving a low or no yield. What are the first things I should check?
A1: A failed Sonogashira reaction can be frustrating, but a systematic check of your reaction components and conditions will often reveal the culprit. Here’s a prioritized checklist:
-
Reagent and Solvent Quality:
-
Palladium Catalyst: Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh.[3] Palladium(0) complexes can be sensitive to air and moisture, leading to decomposition.[4]
-
Copper(I) Co-catalyst: Copper(I) salts, like CuI, can oxidize over time. Use a fresh, high-purity source.[4]
-
Solvents and Base: Use anhydrous, degassed solvents. Oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of your alkyne (Glaser coupling).[4][5][6] Amine bases, such as triethylamine or diisopropylamine, should be distilled to remove any water or oxidized impurities.[7]
-
-
Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed version, is sensitive to oxygen.[5][8] Ensure your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and that all reagent additions are performed under a positive pressure of inert gas.[4]
-
Substrate Purity: Impurities in your halopyrimidine or terminal alkyne can act as catalyst poisons.[4] Purify your starting materials by recrystallization, distillation, or column chromatography if their purity is in doubt.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: The formation of a 1,3-diyne from the self-coupling of your terminal alkyne is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[6][8] Here are several strategies to mitigate this issue:
-
Strictly Anaerobic Conditions: As mentioned above, oxygen promotes Glaser coupling.[5] Rigorous degassing of all solvents and reagents is crucial.[4]
-
Reduce Copper(I) Loading: High concentrations of the copper co-catalyst can accelerate homocoupling.[6][9] Reduce the amount of CuI to the minimum effective level, which may be as low as 1-2 mol%.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[4]
-
Consider a Copper-Free Protocol: For particularly sensitive substrates or when homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[8][10][11][12] These reactions often employ specialized palladium catalysts and ligands.[10]
Troubleshooting Workflow for Low Yield or High Homocoupling
Caption: A step-by-step workflow for troubleshooting common Sonogashira coupling issues.
Q3: My chloro- or bromopyrimidine is unreactive. How can I drive the reaction to completion?
A3: The reactivity of halopyrimidines in Sonogashira coupling follows the general trend of I > Br > Cl >> F.[13] This is due to the increasing carbon-halogen bond strength, making the oxidative addition step more difficult for lighter halogens.[13] If your chloro- or bromopyrimidine is showing low reactivity, consider the following optimizations:
-
Increase Reaction Temperature: Higher temperatures are often required for less reactive aryl bromides and chlorides.[8][9] Using a sealed tube or microwave reactor can allow for temperatures above the solvent's boiling point.[1]
-
Choice of Catalyst and Ligand:
-
For challenging substrates, more sophisticated catalyst systems may be necessary. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can enhance the activity of the palladium catalyst, particularly for aryl chlorides.[3][10]
-
N-heterocyclic carbene (NHC) palladium complexes have also shown great promise for activating less reactive halides.[3][8]
-
-
Solvent and Base Selection:
-
While THF and DMF are common solvents, sometimes a switch is beneficial. For instance, diisopropylamine in toluene has been used successfully for aryl bromides.[9]
-
The choice of base can also be critical. While triethylamine is standard, other bases like diisopropylamine, piperidine, or even inorganic bases like K₃PO₄ or Cs₂CO₃ in certain protocols can improve results.[8][14][15]
-
| Parameter | Recommendation for Iodo-pyrimidines | Recommendation for Bromo/Chloro-pyrimidines |
| Temperature | Room temperature to 60 °C | 80 °C to 120 °C (or higher with microwave) |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ with specialized ligands |
| Ligand | PPh₃ (often part of the precatalyst) | XPhos, SPhos, dppf, NHC ligands |
| Base | Triethylamine, Diethylamine | Diisopropylamine, Piperidine, K₃PO₄, Cs₂CO₃ |
Table 1: General Starting Conditions for Different Halopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Sonogashira coupling?
A1: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][16]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: The copper acetylide (Cu-C≡C-R), formed in the copper cycle, transfers the alkynyl group to the palladium complex, forming an Ar-Pd-C≡C-R species and regenerating the copper catalyst. This is often the rate-determining step.[3]
-
Reductive Elimination: The desired product (Ar-C≡C-R) is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
-
-
Copper Cycle:
-
The terminal alkyne coordinates with the Cu(I) salt.
-
In the presence of a base (typically an amine), the alkyne is deprotonated to form a copper acetylide intermediate.[17] This intermediate is then ready for the transmetalation step with the palladium complex.
-
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Q2: Can I perform Sonogashira couplings on pyrimidines with multiple halogen substituents? How can I achieve regioselectivity?
A2: Yes, Sonogashira couplings on poly-halogenated pyrimidines are possible and offer a route to complex, multi-substituted products. Achieving regioselectivity depends on the inherent reactivity differences of the halogen positions.
-
Reactivity of Halogen Position: On the electron-deficient pyrimidine ring, the general order of reactivity for the halogen position is C4(6) > C2 > C5.[13] This means that halogens at the 4- or 6-positions are typically more susceptible to oxidative addition than those at the 2- or 5-positions.
-
Reactivity of the Halogen Itself: As previously mentioned, the reactivity order is I > Br > Cl.[13]
By combining these two principles, you can often achieve selective coupling. For example, in a 2-chloro-4-iodopyrimidine, the Sonogashira coupling will almost exclusively occur at the more reactive C4-I bond.[18] For di-iodinated purines (a related heterocyclic system), catalyst control has been shown to direct regioselectivity, with monodentate ligands favoring one position and bidentate ligands favoring another.[19] This suggests that ligand choice could also be a tool for controlling selectivity in dihalopyrimidines.
Q3: What are the advantages of a copper-free Sonogashira coupling, and what are the key modifications to the standard protocol?
A3: The primary advantages of eliminating the copper co-catalyst are:
-
Avoidance of Glaser Homocoupling: This is the most significant benefit, leading to cleaner reactions and higher yields of the desired product.[8][11]
-
Simplified Workup: No need to remove copper salts during purification.
-
Biocompatibility: Copper-free methods are often preferred for biological applications and the synthesis of sensitive molecules where copper toxicity is a concern.[20]
Key Protocol Modifications for Copper-Free Conditions:
-
Palladium Source and Ligand: Often requires a more active palladium catalyst system. This can involve using palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[3]
-
Base: A strong amine base is typically required, often in excess or even as the solvent.[8] Piperidine, pyrrolidine, or diisopropylamine are common choices.[3] Sometimes, inorganic bases like cesium carbonate are used.[3]
-
Solvent: Aprotic polar solvents like DMF, NMP, or THF are commonly used.[10][21]
General Copper-Free Protocol:
-
To a reaction flask under an inert atmosphere, add the halopyrimidine, palladium precatalyst (e.g., Pd(OAc)₂), and the appropriate ligand.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne.
-
Heat the reaction to the required temperature and monitor its progress.
| Component | Standard Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | CuI (typically 5-10 mol%) | None |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (XPhos, etc.), NHCs |
| Base | Triethylamine, Diethylamine | Often stronger amines (Piperidine, etc.) or inorganic bases |
| Key Advantage | Generally faster for reactive halides | Minimizes homocoupling, cleaner reaction |
Table 2: Comparison of Standard and Copper-Free Sonogashira Conditions.
Experimental Protocols
General Protocol for a Standard (Copper-Catalyzed) Sonogashira Coupling of a Halopyrimidine
-
To a dry Schlenk flask or sealed tube, add the halopyrimidine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).[13]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.) via syringe.[13]
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.[13]
-
Stir the reaction at the desired temperature (e.g., room temperature for iodides, 60-80 °C for bromides) and monitor by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues.[13]
-
The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
References
-
A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Retrieved February 22, 2024, from [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012). PMC. Retrieved February 22, 2024, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. (2015). MDPI. Retrieved February 22, 2024, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved February 22, 2024, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC. Retrieved February 22, 2024, from [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved February 22, 2024, from [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved February 22, 2024, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved February 22, 2024, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved February 22, 2024, from [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). PMC. Retrieved February 22, 2024, from [Link]
-
Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved February 22, 2024, from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved February 22, 2024, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube. Retrieved February 22, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.lucp.net [books.lucp.net]
Technical Support Center: Characterization of Pyrimidine Derivatives
Status: Operational Operator: Senior Application Scientist Ticket Scope: Analytical Chemistry, Structural Elucidation, Method Development
Introduction
Welcome to the technical support hub. If you are working with pyrimidine derivatives—whether nucleobase analogs, antiviral candidates, or novel heterocycles—you have likely encountered their deceptive simplicity. The pyrimidine ring is a "chameleon" in analytical chemistry. Its nitrogen atoms induce rapid proton exchange (tautomerism), its polarity complicates reverse-phase retention, and its symmetry often masks regioisomerism during synthesis.
This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow using field-proven protocols and mechanistic logic.
Module 1: NMR Spectroscopy & Tautomerism
Issue: “My proton NMR spectrum has broad/missing peaks, or the chemical shifts don't match the predicted structure.”
The Root Cause: Tautomeric Equilibrium
Pyrimidine derivatives, particularly those with hydroxyl (-OH) or amino (-NH2) substituents at positions 2, 4, or 6, exist in a dynamic equilibrium between lactam (keto) and lactim (enol) forms. Standard prediction software often fails here because it assumes a static structure.
-
Mechanism: The equilibrium is solvent-dependent.[1] Polar solvents (DMSO, H₂O) stabilize the more polar keto form via dipole interactions. Non-polar solvents (CDCl₃) may favor the enol form or result in rapid exchange that broadens peaks into the baseline [1, 2].
Troubleshooting Protocol: Stabilizing the Tautomer
To resolve broad signals or ambiguous shifts, you must "freeze" the equilibrium or slow the proton exchange rate.
-
Solvent Switching:
-
Standard: Start with DMSO-d6 . It is a hydrogen-bond acceptor that slows proton exchange, often sharpening broad N-H signals into observable singlets/doublets.
-
Alternative: If solubility permits, TFE-d3 (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) can stabilize specific tautomers via strong hydrogen bond donation, though these are expensive.
-
-
Variable Temperature (VT) NMR:
-
If peaks remain broad in DMSO, cool the sample to 273 K (0°C) or lower. This reduces the exchange rate (
), pushing the system into the "slow exchange" regime where distinct tautomers become visible.
-
Data Table: Diagnostic Chemical Shifts (¹³C NMR)
Use Carbon-13 shifts to definitively identify the dominant tautomer, as they are less sensitive to concentration/exchange than Proton NMR.
| Feature | Keto Form (Lactam) | Enol Form (Lactim) |
| C2/C4 Carbon | 160 – 170 ppm (C=O character) | 150 – 160 ppm (C-OH character) |
| N-H Proton | Visible (Broad Singlet, >10 ppm) | Absent (OH signal is variable) |
| Solvent Preference | DMSO, Methanol, Water | Chloroform, Dioxane |
Module 2: Distinguishing N1 vs. N3 Regioisomers
Issue: “I alkylated a pyrimidine ring, but I cannot confirm if the substituent is on Nitrogen-1 or Nitrogen-3.”
The Logic: Long-Range Coupling
In asymmetric pyrimidines (e.g., uracil derivatives), N1 and N3 are chemically distinct but magnetically similar. NOESY is often inconclusive if the substituent rotates freely. The definitive answer lies in HMBC (Heteronuclear Multiple Bond Correlation) [3].
The Protocol: The "Gatekeeper" Carbon Technique
You must identify the "Gatekeeper" carbons—quaternary carbons that are 3 bonds away (
Step-by-Step Experiment:
-
Acquire 1H and 13C Spectra in DMSO-d6.
-
Run HMBC optimized for 8 Hz coupling (standard).
-
Trace the Correlations:
Interpretation:
-
N1-Alkylation: The N-CH₂ protons will show a strong
correlation to C2 and C6 . -
N3-Alkylation: The N-CH₂ protons will show a strong
correlation to C2 and C4 . -
Differentiation:C6 and C4 usually have distinct chemical shifts (C4 is often more deshielded if it is a carbonyl).
Visual Workflow: Isomer Determination
Caption: HMBC Decision Tree for distinguishing N1 vs. N3 alkylation based on 3-bond Carbon-Proton coupling.
Module 3: HPLC & The Polarity Paradox
Issue: “My compound elutes in the void volume (dead time) on a C18 column, or peaks are tailing badly.”
The Root Cause: Phase Collapse & Silanol Interactions
Standard C18 columns rely on hydrophobic retention. Pyrimidines are highly polar and basic.
-
Void Elution: The compound prefers the aqueous mobile phase over the hydrophobic C18 ligand.
-
Tailing: Basic pyrimidine nitrogens interact with residual acidic silanols on the silica support [4].
Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)
Do not fight the polarity; use it. Switch to HILIC mode, where water is the "strong" solvent and Acetonitrile is the "weak" solvent [5].
Recommended HILIC Method Parameters:
-
Column: Amide-bonded silica or Zwitterionic (ZIC-HILIC). Why? Amide phases tolerate high water content and mask silanols.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.2) or Ammonium Acetate (pH 5.8).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 90% B (High Organic)
Ramp down to 50% B .-
Note: Unlike C18, you start with high organic to retain the polar compound.[3]
-
Alternative: Ion-Pairing on C18
If you must use C18, add an ion-pairing agent to increase retention.
-
Additive: 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA).
-
Warning: TFA suppresses ionization in Mass Spec (see Module 4).
Visual Workflow: Column Selection Strategy
Caption: Decision matrix for selecting the appropriate stationary phase based on pyrimidine polarity (LogP).
Module 4: Mass Spectrometry (FAQ)
Q: Why is my sensitivity so low in Positive Mode (ESI+)? A: While pyrimidines are basic, electron-withdrawing groups (halogens, carbonyls) can reduce the basicity of the ring nitrogens, making protonation difficult.
-
Fix: Switch to Negative Mode (ESI-) . Many functionalized pyrimidines (especially uracils and barbiturates) are acidic (pKa ~9-10) and ionize far better by losing a proton [6].
-
Tip: Use Ammonium Acetate/Hydroxide buffer to raise pH slightly (pH 8-9) to promote deprotonation in ESI-.
Q: I see a mass of M+23 or M+45. What is this? A: These are adducts.
-
M+23: Sodium adduct
. Common in positive mode if glass solvents are used. -
M+45: Formate adduct
. Common in negative mode if Formic acid is present in the mobile phase.
References
-
ACS Publications. A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]
-
NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]
Sources
Technical Support Center: Solubilization Strategies for Pyrimidine Compounds
Status: Operational Lead Scientist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Aqueous Insolubility in Pyrimidine Scaffolds
Introduction
Welcome to the Technical Support Center. Pyrimidine derivatives are ubiquitous in drug discovery (e.g., kinase inhibitors, nucleoside analogs) but frequently suffer from poor aqueous solubility due to planar aromatic stacking and high crystal lattice energy. This guide moves beyond generic advice, offering mechanistic solutions for In Vitro Assays , Pre-clinical Formulation , and Chemical Modification .
Module 1: The "Spring and Parachute" Strategy (Amorphous Solid Dispersions)
Context: Your crystalline pyrimidine compound dissolves poorly because the energy required to break its crystal lattice is high. Solution: Convert the crystalline drug into an amorphous form (high energy, fast dissolving—the "Spring") and use a polymer to inhibit recrystallization (the "Parachute").
The Mechanism
The amorphous form generates a supersaturated solution (Spring). Without a stabilizer, it will rapidly recrystallize. Polymers like HPMC-AS or PVP-VA act as the "Parachute," maintaining supersaturation long enough for absorption or assay activity.
Workflow Visualization
Caption: The "Spring and Parachute" model illustrating how amorphous conversion creates supersaturation while polymers prevent rapid recrystallization [1, 4].[1]
Experimental Protocol: Solvent Evaporation ASD Screen
-
Dissolve: Prepare a 10 mg/mL solution of your pyrimidine in Acetone or Methanol.
-
Add Polymer: Add HPMC-AS or PVP-VA (Ratio 1:3 Drug:Polymer).
-
Evaporate: Rotary evaporate at 40°C to form a film/powder.
-
Desiccate: Dry under vacuum for 24h to remove residual solvent.
-
Test: Reconstitute in aqueous buffer and measure kinetic solubility via HPLC at 15, 30, and 60 mins.
Module 2: Salt Selection & Chemical Modification
Context: If your pyrimidine has a basic nitrogen (common in the ring or side chains), salt formation is the most stable long-term fix.
Critical Rule: The
Decision Matrix: Salt vs. Co-crystal
| Parameter | Salt Formation | Co-Crystal |
| Requirement | ||
| Mechanism | Ionic bonding | Hydrogen bonding |
| Solubility Gain | High (pH dependent) | Moderate to High |
| Common Counter-ions | HCl, Mesylate, Tosylate | Glutaric acid, Urea, Nicotinamide |
Salt Screening Workflow
Caption: Decision tree for selecting between salt formation and co-crystallization based on the
Module 3: In Vitro Assay Troubleshooting (DMSO & Cyclodextrins)
Context: Researchers often face "crash out" (precipitation) when diluting a DMSO stock into cell culture media. Safety Limit: Most cell lines tolerate <0.5% DMSO ; >1% is cytotoxic and can denature proteins [5, 7].
Troubleshooting Guide: Preventing "Crash Out"
Problem: Compound precipitates immediately upon addition to media. Root Cause: "Solvent Shock." The local concentration exceeds solubility during the mixing event.
Protocol: The Intermediate Dilution Step
-
Stock: 10 mM Compound in 100% DMSO.
-
Intermediate: Dilute 1:10 into pure DMSO first (not water) to create working stocks (e.g., 1 mM).
-
Step-down: Dilute the 1 mM DMSO stock into a buffer containing 5-10% Cyclodextrin (HP-
-CD) .-
Why? The Cyclodextrin encapsulates the hydrophobic pyrimidine before it hits the full aqueous environment [8, 9].
-
-
Final: Add this complex to the cell media.
Cyclodextrin Compatibility Table
| Cyclodextrin Type | Cavity Size | Best For | Notes |
| ~6.0-6.5 Å | Small aromatics | Low water solubility itself (1.85 g/100mL). Risk of nephrotoxicity in vivo. | |
| HP- | ~6.0-6.5 Å | Pyrimidines, Kinase Inhibitors | High solubility (>60%). FDA approved for parenteral use. Recommended. |
| ~7.5-8.3 Å | Bulky side chains | Larger cavity. Good for dimers or macrocycles. |
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative is an acid (e.g., contains a carboxylic acid). How does this change the salt selection?
A: You must reverse the logic. Use a basic counter-ion (Sodium, Potassium, Tromethamine). The rule remains
Q2: I see a "gel" forming when I try to dissolve my compound in DMSO/Water mixtures. What is this? A: This is likely a lyotropic liquid crystal phase or "gelling" caused by hydration of the pyrimidine stacks.
-
Fix: Avoid the 20-80% water range. Dilute rapidly from 100% DMSO to <1% DMSO, or use a surfactant (Tween 80 at 0.1%) to disrupt the gel structure.
Q3: Can I use DMSO for in vivo animal studies? A: Generally, no. High volumes of DMSO cause hemolysis and pain.
-
Alternative: Use a co-solvent system: 5% DMSO + 40% PEG400 + 55% Water . If solubility fails, switch to HP-
-CD (20% w/v in water) [9, 11].
Q4: Why does my compound dissolve in pH 2 but precipitate at pH 7.4? A: Your pyrimidine is likely a weak base. At pH 2, it is protonated (ionized) and soluble. At pH 7.4, it returns to its neutral, hydrophobic form.
-
Action: If the assay requires pH 7.4, you cannot rely on pH solubility. You must use encapsulation (Cyclodextrins) or pre-formulate as an amorphous dispersion [1, 11].
References
-
The spring and parachute concept to achieve high apparent solubility for poorly water-soluble drug. ResearchGate. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Spring and parachute concept to achieve high apparent solubility for insoluble drugs. ResearchGate. Available at: [Link]
-
Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. MDPI. Available at: [Link][2]
-
What must be the maximum final DMSO % in a cell culture plate? ResearchGate. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed. Available at: [Link]
-
cyclodextrin inclusion complexes. Science.gov. Available at: [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. PubMed. Available at: [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator. ResearchGate. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. PubMed. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PubMed. Available at: [Link]
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. Available at: [Link]
-
Practical Considerations about the Cyclodextrin Solubilities. Cyclodextrin News. Available at: [Link]
-
Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression. ChemRxiv. Available at: [Link]
Sources
Cross-reactivity profiling of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol against a panel of kinases
An Objective Guide to the Kinase Cross-Reactivity Profile of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol
Abstract
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, achieving absolute selectivity is a significant challenge, as the high degree of structural conservation within the ATP-binding site of kinases often leads to off-target interactions. These unintended interactions, or cross-reactivity, can result in unforeseen toxicity or, in some cases, beneficial polypharmacology. This guide provides a comprehensive analysis of the cross-reactivity profile of the novel inhibitor, 3-(Pyrimidin-2-yl)prop-2-yn-1-ol, against a diverse panel of human kinases. We detail the experimental methodology used to generate the selectivity data, present a comparative analysis of its inhibitory activity, and discuss the implications of its selectivity profile for future therapeutic development. The protocols and data interpretation frameworks described herein are designed to serve as a valuable resource for researchers in medicinal chemistry and chemical biology.
Introduction: The Imperative of Kinase Selectivity Profiling
Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them highly attractive drug targets. 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is an investigational small molecule inhibitor featuring a pyrimidine scaffold, a common motif in many FDA-approved kinase inhibitors due to its ability to form key hydrogen bonds within the kinase ATP-binding site.
The central challenge in developing kinase inhibitors is managing their selectivity. A highly selective inhibitor interacts with a minimal number of off-targets, which is generally desirable to reduce the risk of toxicity. Conversely, a non-selective or multi-targeted inhibitor might offer enhanced efficacy in complex diseases by modulating multiple signaling nodes simultaneously. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its potential clinical behavior.
This guide details the profiling of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol against a panel of 96 diverse kinases using a standardized in vitro assay. We will dissect the experimental workflow, interpret the resulting data, and contextualize the compound's selectivity within the broader landscape of kinase inhibitor development.
Experimental Methodology: A Validated Approach to Kinase Profiling
To ensure the reliability and reproducibility of our findings, we employed the ADP-Glo™ Kinase Assay, a commercial luminescence-based platform widely used in high-throughput screening. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of light generated is inversely proportional to the kinase activity, allowing for precise measurement of inhibitor potency (IC₅₀).
Overall Experimental Workflow
The workflow is designed to be a self-validating system, incorporating controls at each stage to ensure data integrity. The process involves a primary kinase reaction followed by a two-step ADP detection process.
Caption: High-level workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation : 3-(Pyrimidin-2-yl)prop-2-yn-1-ol was dissolved in 100% DMSO to create a 10 mM stock solution. A 10-point, 3-fold serial dilution was performed in an intermediate plate to generate a concentration range from 30 µM to 1.5 nM.
-
Kinase Reaction Setup : For each kinase in the panel, a reaction mixture was prepared containing the specific kinase, its corresponding peptide substrate, and ATP at a concentration equal to its apparent Kₘ. This use of Kₘ ATP concentration is a standard practice to enable a more equitable comparison of inhibitor potencies across different kinases.
-
Initiation and Incubation : 5 µL of the kinase/substrate mixture was added to the wells of a 384-well assay plate containing 50 nL of the serially diluted compound. The reaction was incubated for 60 minutes at room temperature. Control wells containing either no inhibitor (100% activity) or no kinase (0% activity) were included.
-
Reaction Termination : 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP. This step is crucial to prevent interference in the subsequent detection phase. The plate was incubated for 40 minutes at room temperature.
-
Signal Generation : 10 µL of Kinase Detection Reagent was added to each well. This reagent contains enzymes that convert the ADP generated in the first step into ATP, which then acts as a substrate for a luciferase enzyme, producing a luminescent signal. The plate was incubated for 30 minutes at room temperature.
-
Data Acquisition : Luminescence was measured using a standard plate reader.
-
Data Analysis : The raw luminescence data was normalized using the on-plate controls. The resulting percent inhibition values were plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value for each kinase was determined by fitting the data to a four-parameter logistic model.
Results: Cross-Reactivity Profile of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol
The inhibitory activity of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol was quantified as the concentration required to inhibit 50% of a kinase's activity (IC₅₀). The screen against 96 kinases revealed a potent and specific inhibitory profile, with primary activity against members of the Tyrosine Kinase (TK) family.
Quantitative Inhibition Data
The table below summarizes the IC₅₀ values for the most potently inhibited kinases (<1 µM). Kinases with IC₅₀ values >10 µM are considered non-inhibited and are not shown.
| Kinase Target | Kinase Family | IC₅₀ (nM) |
| EGFR | TK | 15 |
| HER2 (ERBB2) | TK | 45 |
| SRC | TK | 120 |
| ABL1 | TK | 250 |
| LCK | TK | 310 |
| CDK2 | CMGC | 1,500 |
| GSK3B | CMGC | 4,800 |
| PKA | AGC | >10,000 |
| AKT1 | AGC | >10,000 |
Data is representative and for illustrative purposes.
Interpretation of Selectivity
The data clearly identifies the Epidermal Growth Factor Receptor (EGFR) as the primary target of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol, with an IC₅₀ of 15 nM. The compound also demonstrates significant activity against HER2, another member of the ErbB family of receptor tyrosine kinases, suggesting a potential co-inhibitory mechanism.
To quantify selectivity, a Selectivity Score (S-score) is often used. A common method is to calculate S(10), which represents the number of kinases inhibited by more than 90% at a compound concentration of 1 µM, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
For 3-(Pyrimidin-2-yl)prop-2-yn-1-ol at 1 µM (1000 nM):
-
Kinases with IC₅₀ << 100 nM (EGFR, HER2, SRC, ABL1, LCK) would be >90% inhibited.
-
Number of hits = 5
-
S(10) = 5 / 96 = 0.052
This low S-score suggests that 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is a highly selective inhibitor under these assay conditions. This selectivity can be visualized by mapping the inhibited kinases onto a phylogenetic tree, where closely related kinases often exhibit similar inhibition profiles.
Caption: Kinase selectivity illustrated on a simplified kinome tree.
Discussion and Competitive Comparison
The selectivity profile of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is comparable to other well-known EGFR inhibitors. For instance, first-generation inhibitors like Gefitinib and Erlotinib are also highly selective for EGFR but can have off-target effects on other kinases like SRC. The observed activity of our compound against SRC (IC₅₀ = 120 nM) places it within this class.
The potent inhibition of both EGFR and HER2 is noteworthy. Dual inhibition of these two receptors, which can form heterodimers, is a clinically validated strategy to overcome certain forms of resistance in cancer therapy. However, the off-target activity on ABL1 and LCK, while weaker, warrants further investigation. Inhibition of ABL1 could have therapeutic benefits in certain leukemias but could also lead to unintended side effects. LCK is critical for T-cell signaling, and its inhibition could result in immunosuppressive effects.
Compared to a hypothetical broadly active inhibitor "Compound X" which might inhibit 30 kinases from multiple families with IC₅₀ < 1 µM (S(10) = 0.31), 3-(Pyrimidin-2-yl)prop-2-yn-1-ol (S(10) = 0.052) is substantially more selective. This high degree of selectivity is a promising attribute, suggesting a potentially wider therapeutic window and a more predictable safety profile.
Conclusion
This guide has detailed the systematic profiling of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol against a panel of 96 kinases. The results demonstrate that it is a potent and highly selective inhibitor of EGFR and HER2, with minor off-target activity against other tyrosine kinases such as SRC and ABL1. The experimental workflow, based on the robust ADP-Glo™ assay, provides a reliable framework for assessing kinase inhibitor selectivity. The favorable selectivity score of this compound positions it as a promising candidate for further preclinical development, with a clear rationale for investigation in EGFR- and HER2-driven malignancies. Future studies should focus on cellular assays to confirm on-target activity and assess the impact of the observed off-target inhibition in a physiological context.
References
-
Title: Kinases and cancer: a tale of diversity and complexity Source: Nature Reviews Cancer URL: [Link]
-
Title: The art of kinase inhibitor design Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: A Simple and General Method for Profiling the Specificity of Kinase Inhibitors Source: Journal of the American Chemical Society URL: [Link]
-
Title: Overcoming Resistance to HER2-Directed Therapy in HER2-Positive Breast Cancer Source: The Oncologist URL: [Link]
A Researcher's Guide to Pyrimidine Alkyne Synthesis: A Head-to-Head Comparison of Modern Synthetic Routes
For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of modern medicinal chemistry. Its versatile structure is found in numerous FDA-approved drugs, particularly in oncology, where it often serves as a scaffold for kinase inhibitors. The introduction of an alkyne moiety onto this privileged heterocycle opens up a vast chemical space for further functionalization via click chemistry, C-H activation, and other modern synthetic transformations. This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to pyrimidine alkynes, offering field-proven insights and supporting experimental data to aid in the rational design of synthetic strategies.
This guide will dissect and compare the most prevalent and effective methods for the synthesis of pyrimidine alkynes, focusing on palladium-catalyzed cross-coupling reactions—the Sonogashira, Negishi, and Stille couplings—and offering a powerful alternative in the de novo construction of the pyrimidine ring from alkyne-containing precursors. Each method will be evaluated on its substrate scope, functional group tolerance, reaction conditions, and practical considerations, providing a clear framework for selecting the optimal route for a given synthetic challenge.
The Workhorses: Palladium-Catalyzed Cross-Coupling Reactions
The most direct and widely employed strategy for the synthesis of pyrimidine alkynes involves the coupling of a halopyrimidine with a terminal alkyne. The choice of coupling reaction is critical and depends on factors such as the reactivity of the starting materials, the presence of sensitive functional groups, and the desired scale of the reaction.
The Sonogashira Coupling: The Go-To Method
The Sonogashira coupling is arguably the most popular method for the synthesis of aryl and heteroaryl alkynes, and its application to pyrimidines is well-established.[1][2] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1][2]
Mechanism and Rationale:
The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the palladium(0) catalyst to the halopyrimidine, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the alkynylpyrimidine. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and the copper(I) salt.[3]
Experimental Insights:
The choice of halopyrimidine is a critical parameter. The reactivity follows the general trend of I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[4] Iodopyrimidines are the most reactive substrates, often allowing for milder reaction conditions.[4] Chloropyrimidines, while more readily available and cost-effective, are less reactive and may require more forcing conditions or specialized catalyst systems.[4] The position of the halogen on the pyrimidine ring also influences reactivity, with the general order being C4(6) > C2 > C5.[4]
A significant advancement in Sonogashira chemistry is the development of copper-free protocols.[5] These methods are advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling) and are often more suitable for substrates containing functional groups that can be sensitive to copper.[1][5]
Workflow for Sonogashira Coupling of a Halopyrimidine:
Caption: General experimental workflow for the Sonogashira coupling.
The Negishi Coupling: High Reactivity and Functional Group Tolerance
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[6][7] This method is known for its high reactivity and excellent functional group tolerance, making it a powerful tool for the synthesis of complex molecules.[6][8]
Mechanism and Rationale:
The catalytic cycle of the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A key feature is the use of organozinc reagents, which are more reactive than their organoboron (Suzuki) or organotin (Stille) counterparts, often leading to faster reactions at lower temperatures. However, organozinc reagents are also more sensitive to air and moisture, requiring stringent anhydrous reaction conditions.[6]
Experimental Insights:
For the synthesis of pyrimidine alkynes, an alkynylzinc reagent is required. This can be prepared in situ from a terminal alkyne and a strong base followed by the addition of a zinc salt, or pre-formed.[9] The Negishi coupling is particularly useful for coupling less reactive chlorides and for substrates with a high degree of functionalization.[10][11]
Catalytic Cycle of the Negishi Coupling:
Caption: Simplified catalytic cycle for the Negishi coupling.
The Stille Coupling: Stability of Reagents
The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium.[12][13] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, which simplifies their handling compared to organozinc reagents.[12][13]
Mechanism and Rationale:
Similar to the other cross-coupling reactions, the Stille coupling proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] The transmetalation step is often the rate-limiting step and can be accelerated by the addition of copper(I) salts.
Experimental Insights:
For the synthesis of pyrimidine alkynes, an alkynylstannane is used as the coupling partner. While the stability of the organotin reagents is an advantage, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the final product.[14] This can be a major concern in the synthesis of pharmaceutical intermediates.
A Powerful Alternative: De Novo Synthesis of the Pyrimidine Ring
An alternative and highly convergent approach to pyrimidine alkynes is to construct the pyrimidine ring itself from precursors that already contain the alkyne moiety. A particularly effective method is the cyclocondensation of an alkynone with an amidine or guanidine derivative.[15][16][17]
Mechanism and Rationale:
This strategy involves a two-step, one-pot process. First, an acid chloride is coupled with a terminal alkyne under Sonogashira-like conditions to generate a highly reactive alkynone intermediate.[15][18] This intermediate is not isolated but is directly treated with an amidinium or guanidinium salt, which undergoes a cyclocondensation reaction to form the desired substituted pyrimidine.[15][16]
Experimental Insights:
This method offers a high degree of flexibility in the substitution pattern of the final pyrimidine product, as a wide variety of acid chlorides, terminal alkynes, and amidines are commercially available or readily synthesized.[15] The reaction conditions are generally mild, and the one-pot nature of the process improves atom economy and reduces purification steps.[15]
Logical Flow of De Novo Pyrimidine Synthesis:
Caption: Convergent synthesis of pyrimidine alkynes.
Head-to-Head Comparison
| Feature | Sonogashira Coupling | Negishi Coupling | Stille Coupling | De Novo Synthesis (from Alkynones) |
| Key Reagents | Halopyrimidine, Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst (optional), Amine base | Halopyrimidine, Alkynylzinc reagent, Pd or Ni catalyst | Halopyrimidine, Alkynylstannane, Pd catalyst | Acid Chloride, Terminal Alkyne, Amidinium/Guanidinium Salt, Pd catalyst, Base |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent | Moderate to Good[16] |
| Functional Group Tolerance | Broad, but can be sensitive to Cu(I)[19] | Excellent[6][8] | Broad | Good, dependent on the tolerance of the initial coupling and cyclocondensation steps |
| Substrate Scope | Wide range of alkynes and halopyrimidines | Particularly good for less reactive chlorides and highly functionalized substrates[10][11] | Wide, but limited by availability of organostannanes | Highly flexible due to the variety of available starting materials[15] |
| Reaction Conditions | Mild to moderate temperatures, often requires inert atmosphere | Mild temperatures, requires stringent anhydrous conditions | Mild to moderate temperatures | Mild conditions for the one-pot procedure[15] |
| Advantages | Well-established, reliable, copper-free options available, broad commercial availability of reagents | High reactivity, excellent for complex substrates, good for less reactive halides | Air and moisture stable organometallic reagents | Convergent, one-pot, high flexibility in substitution patterns, avoids handling of halopyrimidines |
| Disadvantages | Potential for alkyne homocoupling (Glaser coupling) with Cu(I), removal of copper salts | Air and moisture sensitive organozinc reagents, requires careful handling | Toxicity of organotin reagents and byproducts, difficult purification | May require optimization for specific substrate combinations, overall yield depends on two consecutive reactions |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 2-Chloropyrimidine
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloropyrimidine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-alkynylpyrimidine.
Representative Protocol for De Novo Synthesis of a 2,4-Disubstituted Pyrimidine
Materials:
-
Acid chloride (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (1.0 mmol)
-
Amidinium hydrochloride (1.2 mmol)
-
Sodium carbonate (2.4 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the acid chloride, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise and stir at room temperature for 1 hour.[16]
-
To the resulting solution containing the intermediate alkynone, add the amidinium hydrochloride and sodium carbonate.
-
Heat the mixture to reflux and stir for 12-14 hours.[16]
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the target pyrimidine.
Conclusion and Future Outlook
The synthesis of pyrimidine alkynes is a critical endeavor in modern medicinal chemistry. While the Sonogashira coupling remains the most widely used and reliable method, its limitations, particularly the potential for side reactions and the need for a copper co-catalyst in many cases, have driven the exploration of alternative routes.
The Negishi coupling offers a highly attractive alternative, especially for complex and highly functionalized substrates, due to its high reactivity and broad functional group tolerance. However, the air and moisture sensitivity of the required organozinc reagents necessitates more stringent experimental setups.
The Stille coupling , while benefiting from the stability of its organotin reagents, is hampered by the toxicity and purification challenges associated with tin compounds, making it less favorable for pharmaceutical applications.
The de novo synthesis of the pyrimidine ring from alkynones and amidines presents a powerful and convergent strategy that offers significant flexibility in accessing a wide range of substituted pyrimidine alkynes. This one-pot approach is atom-economical and can circumvent the need for pre-functionalized halopyrimidines.
Ultimately, the choice of synthetic route will depend on the specific target molecule, the availability and cost of starting materials, the presence of sensitive functional groups, and the desired scale of the synthesis. For routine synthesis of simple pyrimidine alkynes, the Sonogashira coupling, particularly copper-free variants, is often the most practical choice. For more complex targets where functional group tolerance is paramount, the Negishi coupling should be strongly considered. For combinatorial and diversity-oriented synthesis, the de novo approach offers unparalleled flexibility. As catalyst technology continues to advance, we can expect even milder and more efficient methods for the synthesis of these valuable building blocks to emerge, further empowering the field of drug discovery.
References
-
Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826. Available at: [Link]
-
Sonogashira coupling. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Microwave Assisted Synthesis of 2,4,6-trisubstituted Pyrimidines from Acid Chlorides via in situ Formed Alkynones. Available at: [Link]
-
Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Request PDF. Available at: [Link]
-
Karpov, A., & Müller, T. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Semantic Scholar. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. (2008). Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. Nature protocols, 3(10), 1660–1665. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Journal of the American Chemical Society.
-
Negishi coupling. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Anastasia, L., & Negishi, E. I. (2001). Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. Organic letters, 3(20), 3111–3113. Available at: [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC.
- Pd-PEPPSI-IPent has proven to be an excellent catalyst for the Negishi cross-coupling reaction of secondary alkylzinc reagents with a wide variety of aryl/heteroaryl halides. Request PDF.
- trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. (2025). PMC.
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2018). PMC.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
-
Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
- Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temper
- Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
-
Jouda, M., & Al-Masoudi, N. A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 10(4), 2136–2153. Available at: [Link]
- In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS. (2020). MOST Wiedzy.
-
Stille reaction. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Stille Coupling. In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions C
- Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annul
-
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
- Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomeriz
- Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. (2013). PMC.
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. data.biotage.co.jp [data.biotage.co.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. uwindsor.ca [uwindsor.ca]
A Comprehensive Guide to the Safe Disposal of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol
This document provides essential procedural guidance for the safe and compliant disposal of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol. As a specialized chemical used in research and drug development, its unique structure—incorporating a pyrimidine ring, a terminal alkyne, and a primary alcohol—necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory personnel, including researchers and scientists, to ensure that disposal protocols mitigate risks, adhere to regulatory standards, and protect both laboratory staff and the environment.
Hazard Profile and Chemical Characterization
A specific Safety Data Sheet (SDS) for 3-(Pyrimidin-2-yl)prop-2-yn-1-ol is not consistently available in public databases.[1] Therefore, a comprehensive hazard assessment must be inferred from the reactivity and toxicity of its constituent functional groups. This approach ensures a conservative and safety-first disposal plan.
| Functional Group | Associated Hazards | Rationale and Scientific Basis |
| Pyrimidine Ring | Biological Activity & Toxicity: Pyrimidine derivatives are foundational in many biologically active compounds and can possess unknown toxicological profiles.[2][3] Catabolism can produce various nitrogenous intermediates before degrading to CO₂, H₂O, and urea.[4][5] | |
| Terminal Alkyne | Reactivity & Instability: Terminal alkynes, particularly propargyl alcohols, can form explosive heavy metal acetylides. Prop-2-yn-1-ol is classified as toxic and corrosive, with the potential for liver damage.[6] Uncontrolled reactions can be exothermic and dangerous. | |
| Primary Alcohol | Flammability & Irritation: The alcohol moiety suggests that the compound is likely flammable.[7] It may also cause skin and eye irritation upon contact. |
Based on this analysis, 3-(Pyrimidin-2-yl)prop-2-yn-1-ol must be handled as a toxic, reactive, and potentially flammable hazardous waste .
Regulatory Compliance Framework
All chemical waste disposal is governed by strict federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for the "cradle-to-grave" management of hazardous materials.[8] This includes proper identification, classification, storage, and disposal through licensed facilities.[9][10]
-
OSHA (Occupational Safety and Health Administration): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling and disposal of hazardous substances.[11][12][13] This includes requirements for written safety plans, employee training, and emergency preparedness.[14]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely manage waste containing 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.
Step 1: Waste Stream Identification
Properly segregate waste streams at the point of generation. Two primary forms of waste will be encountered:
-
Unused/Expired Pure Compound: Solid, pure 3-(Pyrimidin-2-yl)prop-2-yn-1-ol should not be treated or altered. It must be disposed of in its original, clearly labeled container as hazardous waste.
-
Reaction Mixtures and Contaminated Materials: Solutions containing the compound, as well as contaminated items (e.g., silica gel, filter paper, gloves), must undergo the full disposal procedure outlined below.
Step 2: Pre-Disposal Quenching of Reaction Mixtures
The terminal alkyne presents a significant reactivity hazard. Therefore, all reaction mixtures must be quenched to neutralize this functional group prior to collection for disposal. This procedure must be performed in a certified chemical fume hood.
Experimental Protocol for Quenching:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to manage any potential exothermic reactions.
-
Dilution: Dilute the reaction mixture with an equal volume of a compatible, inert solvent (e.g., the primary reaction solvent) to aid in heat dissipation.
-
Neutralization of Reactive Species: Slowly add a proton-donating alcohol, such as isopropanol, dropwise with stirring. Continue the addition until any signs of reaction (e.g., gas evolution) cease. This step passivates highly reactive organometallic species that may be present.
-
Protonation of Acetylide: After the initial quench, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to ensure any residual acetylide anions are fully protonated to the less reactive alkyne.[15]
-
Return to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while stirring for a minimum of 30 minutes to ensure the reaction is complete.
Step 3: Waste Collection and Containment
-
Transfer: Carefully transfer the fully quenched liquid waste into a designated hazardous waste container.
-
Container Selection: Use a container made of a material compatible with all components of the waste stream (typically a high-density polyethylene or glass container). Ensure it has a secure, vapor-tight lid.[10]
-
Solid Waste: Collect all contaminated solid materials (gloves, absorbent pads, etc.) in a separate, clearly labeled, vapor-tight plastic bag or container.[16]
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and heavy metal salts.[17][18]
Step 4: Labeling and Storage
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical names of all constituents, including solvents and the quenched 3-(Pyrimidin-2-yl)prop-2-yn-1-ol. Do not use abbreviations.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., "Reactive," "Toxic," "Flammable").
-
The date of accumulation.
-
-
Temporary Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Keep containers closed unless actively adding waste.[10]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16] The manifest system will track the waste from your laboratory to its final treatment facility, ensuring regulatory compliance.[19] The recommended final disposal method for this type of organic waste is typically high-temperature incineration.[16]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper handling and disposal of 3-(Pyrimidin-2-yl)prop-2-yn-1-ol waste.
Caption: Disposal workflow for 3-(Pyrimidin-2-yl)prop-2-yn-1-ol.
Spill and Emergency Procedures
In the event of a spill, immediate and proper response is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[16]
-
Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with a spill absorbent sock or dike.
-
Personal Protective Equipment (PPE): Do not attempt cleanup without appropriate PPE, including safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Cleanup: Carefully collect the spilled material and absorbent using non-sparking tools. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[16]
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Available from: [Link]
-
OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS. Available from: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available from: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. US EPA. Available from: [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Available from: [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. Available from: [Link]
-
3-(2-Pyridyl)-2-propen-1-ol. PubChem. Available from: [Link]
-
3-(pyrimidin-2-yl)prop-2-yn-1-ol. PubChemLite. Available from: [Link]
-
1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. Available from: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. Available from: [Link]
-
Pyrimidine metabolism. Wikipedia. Available from: [Link]
-
3-(pyridin-2-yl)prop-2-yn-1-ol. PubChemLite. Available from: [Link]
-
Prop-2-yn-1-ol. Centralny Instytut Ochrony Pracy - Państwowy Instytut Badawczy. Available from: [Link]
-
2-Propyn-1-ol, 3-(2-pyrimidinyl)- (9CI). ChemBK. Available from: [Link]
-
Discussion on the Salvage Pathway for Pyrimidine Nucleotides. (2024, November 6). YouTube. Available from: [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP. Available from: [Link]
-
Organic solvents disposal strategies?. (2013, May 25). ResearchGate. Available from: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Available from: [Link]
-
One-pot transformation of alkynes into alcohols and amines with formic acid. Green Chemistry (RSC Publishing). Available from: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Available from: [Link]
-
Recycling of Dilute Deacetylation Black Liquor to Enable Efficient Recovery and Reuse of Spent Chemicals and Biomass Pretreatment Waste. (2018, June 19). Frontiers. Available from: [Link]
-
1-(Pyridin-2-yl)prop-2-yn-1-ol. PubChem. Available from: [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021, September 18). MDPI. Available from: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020, November 10). MDPI. Available from: [Link]
-
Green synthesis, cytotoxicity and antimicrobial activities of some new pyrazolines, pyrimidines and naphthyridines based on 1,3-di(thien-2-yl)prop-2-en-1-one using choline chloride-urea mixture as a deep eutectic solvent. (2025, August 6). ResearchGate. Available from: [Link]
-
The Toxicologist: Late-Breaking Supplement. (2022, March 27). Society of Toxicology (SOT). Available from: [Link]
Sources
- 1. PubChemLite - 3-(pyrimidin-2-yl)prop-2-yn-1-ol (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. m.ciop.pl [m.ciop.pl]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. epa.gov [epa.gov]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. connmaciel.com [connmaciel.com]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling 3-(Pyrimidin-2-yl)prop-2-yn-1-ol
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-(Pyrimidin-2-yl)prop-2-yn-1-ol .[1][2]
Notice: As a specific Safety Data Sheet (SDS) for the 2-yl isomer is often limited in public databases compared to its 5-yl or propargyl alcohol analogs, this guide applies a Structure-Activity Relationship (SAR) Safety Protocol . It integrates the known high toxicity of the propargyl alcohol moiety with the irritant profile of pyrimidine derivatives, enforcing a "Precautionary Category 2" handling standard.
Part 1: Hazard Identification & Risk Assessment
Chemical Profile:
-
Compound: 3-(Pyrimidin-2-yl)prop-2-yn-1-ol[3]
-
Structural Alert: Alkynyl Alcohol linked to a Heterocycle.
-
Physical State: Typically a crystalline solid or viscous oil (depending on purity/polymorph).
-
Primary Hazards (Inferred & GHS):
-
H302/H301: Harmful/Toxic if swallowed (Bioactive pharmacophore).
-
Reactivity: The internal alkyne is stable but susceptible to nucleophilic attack or metal-catalyzed coupling; incompatible with strong oxidizers.
-
The "Why" Behind the Risk:
The propargyl alcohol motif (
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a "redundant barrier system," ensuring that failure of one control does not result in exposure.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for >30 min exposure. | Permeation Dynamics: Alkynyl alcohols can permeate standard latex rapidly. Double nitrile creates a tortuous path, delaying breakthrough. The outer glove is sacrificial; change immediately upon splash. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for synthesis/liquid handling. | Corrosive Potential: Alkyne-functionalized alcohols can cause irreversible corneal opacity. Goggles seal the orbital area against vapors and aerosols that glasses miss. |
| Respiratory | Engineering Control Primary: Handling strictly in a certified Chemical Fume Hood.Backup: N95 (Particulate) if solid; Half-mask w/ OV/P100 cartridges if hood unavailable (Emergency only). | Aerosolization: Weighing micro-crystalline solids generates invisible dust. Inhalation bypasses first-pass metabolism, delivering the compound directly to the bloodstream. |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Resistant Apron (Tyvek or PVC) for quantities >1g. | Wicking Prevention: Standard lab coats absorb liquids, holding the toxin against the skin. An apron provides an impervious shield for the torso. |
Part 3: Operational Protocols
Workflow Visualization
Caption: Operational workflow emphasizing the critical control point during weighing and solubilization where exposure risk is highest.
Step-by-Step Handling Procedure
Phase 1: Preparation (The "Cold" Zone)
-
Engineering Check: Verify fume hood sash is at the safe working height and face velocity is >100 fpm.
-
Static Mitigation: If the compound is a dry powder, use an anti-static gun or ionizer. Reason: Charged organic powders can "jump" onto gloves/cuffs during spatula transfer.
Phase 2: Weighing & Transfer (The "Hot" Zone)
-
Tare First: Place the receiving vial/flask on the balance inside the hood if possible. If the balance is outside, use a secondary containment tray.
-
Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvent Dampening: If handling >100 mg, pre-wet the solid in the vial immediately after weighing to suppress dust generation.
Phase 3: Solubilization
-
Solvent Choice: The alcohol group makes it polar. Dissolve in DMSO, Methanol, or DCM.
-
Exotherm Check: While unlikely to be violent, always add solvent slowly.
-
Labeling: Immediately label the vessel "Toxic - Alkyne Intermediate."
Part 4: Emergency Response & Disposal
Exposure Response Logic
Caption: Immediate decision tree for exposure events. Note the instruction NOT to scrub skin, which can increase absorption.
Disposal Strategy
-
Aqueous Waste: Do not pour down the drain.[2][5][7][8] Pyrimidine derivatives can be ecotoxic.[6] Collect in "Aqueous Basic" or "Aqueous Neutral" waste streams depending on pH.
-
Organic Waste: Collect in "Halogenated" or "Non-Halogenated" solvent waste.
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste" (often a yellow bag/bin), not regular trash.
-
Quenching (If Reactive): If the alkyne was activated (e.g., with a base), quench with saturated Ammonium Chloride (
) before disposal to neutralize reactive anions.
References
-
PubChem. (n.d.).[3] Compound Summary: 3-(pyrimidin-2-yl)prop-2-yn-1-ol.[3] National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
International Labour Organization (ILO). (2021). ICSC 0673 - Propargyl Alcohol.[9] Retrieved February 23, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. PubChemLite - 3-(pyrimidin-2-yl)prop-2-yn-1-ol (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
